![molecular formula C14H12N2O4S2 B278680 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have a mechanism of action that is of interest to researchers. In
Wirkmechanismus
The mechanism of action of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate is not fully understood. However, it is believed to interact with specific biomolecules such as proteins and nucleic acids, resulting in changes in their conformation and function. This interaction is thought to be mediated by the formation of hydrogen bonds and other non-covalent interactions between the compound and the biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have low cytotoxicity, making it a suitable candidate for use in cell-based assays.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate is its strong fluorescence properties, which make it a suitable candidate for use in fluorescence-based assays. However, one of the limitations of the compound is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate. One area of interest is in the development of new fluorescent probes based on the compound for various imaging and sensing applications. Another area of interest is in the study of the compound's mechanism of action and its interactions with specific biomolecules. Additionally, there is potential for the compound to be used in the development of new therapeutics for various diseases.
Synthesemethoden
The synthesis of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate involves the reaction of 2-thiophenecarboxylic acid with 3-amino-2-benzothiazolone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired product, which can be purified using various methods such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the development of fluorescent probes for imaging and sensing applications. The compound has been shown to exhibit strong fluorescence properties, making it a suitable candidate for use in fluorescence-based assays.
Eigenschaften
Molekularformel |
C14H12N2O4S2 |
---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate |
InChI |
InChI=1S/C14H12N2O4S2/c17-14(11-5-3-9-21-11)20-8-7-15-13-10-4-1-2-6-12(10)22(18,19)16-13/h1-6,9H,7-8H2,(H,15,16) |
InChI-Schlüssel |
QTNRRYNCUTVURP-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCOC(=O)C3=CC=CS3 |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCOC(=O)C3=CC=CS3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCOC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.